N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide

Description

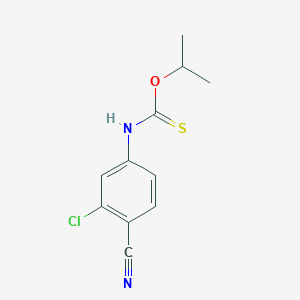

N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide is a carbothioamide derivative featuring a phenyl ring substituted with chloro (3-position) and cyano (4-position) groups, along with a propan-2-yloxy moiety.

Properties

IUPAC Name |

O-propan-2-yl N-(3-chloro-4-cyanophenyl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-7(2)15-11(16)14-9-4-3-8(6-13)10(12)5-9/h3-5,7H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQONCFCZEYDGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=S)NC1=CC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501194538 | |

| Record name | O-(1-Methylethyl) N-(3-chloro-4-cyanophenyl)carbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-46-1 | |

| Record name | O-(1-Methylethyl) N-(3-chloro-4-cyanophenyl)carbamothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(1-Methylethyl) N-(3-chloro-4-cyanophenyl)carbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide typically involves the reaction of 3-chloro-4-cyanophenyl isothiocyanate with isopropanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

a) N-(3-chlorophenyl)(propan-2-yloxy)carbothioamide (C₁₀H₁₂ClNOS)

- Structure: Lacks the 4-cyano group present in the target compound. The phenyl ring has only a 3-chloro substituent.

b) N-(3-methylphenyl)(propan-2-yloxy)carbothioamide (C₁₁H₁₅NOS)

- Structure: Substitutes the 3-chloro and 4-cyano groups with a 3-methyl group.

- Crystallographic studies reveal distinct packing patterns compared to halogenated analogs due to weaker intermolecular interactions .

c) N-[(2′,3′,4′-O-triacetyl-α-L-rhamnosyloxy)benzyl]hydrazine carbothioamide (MC-H)

- Structure: Incorporates a carbohydrate moiety (triacetyl-rhamnose) instead of chloro/cyano substituents.

- Implications : The hydrophilic sugar group drastically increases solubility in aqueous environments, making MC-H more suitable for biological applications, such as antimicrobial agents, compared to the hydrophobic target compound .

Physicochemical Properties

Biological Activity

N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. As a carbothioamide derivative, it may exhibit various pharmacological properties, including anti-cancer and antimicrobial activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN3O2S |

| Molecular Weight | 299.77 g/mol |

| Purity | >95% |

Anticancer Activity

Recent studies have indicated that carbothioamide derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Studies

- HepG2 Cell Line : In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells, significantly lower than traditional chemotherapeutics like sorafenib (IC50 = 6.28 µM) .

- Mechanism of Action : The mechanism involves inhibition of the VEGFR2 kinase domain, leading to reduced angiogenesis and tumor growth. Molecular docking studies revealed that these compounds bind effectively to the active site of VEGFR2, suggesting a potential for targeted cancer therapy .

Antimicrobial Activity

Carbothioamides have also been evaluated for their antimicrobial properties. Research indicates that derivatives can inhibit the growth of various pathogens.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings highlight the potential of this compound as a candidate for further development into antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of carbothioamides is influenced by their structural components. The presence of specific substituents on the phenyl ring and the propan-2-yloxy group plays a crucial role in modulating activity.

Key Findings

- Chlorine Substituent : The 3-chloro group enhances lipophilicity, potentially improving cell membrane penetration.

- Cyanophenyl Group : The presence of a cyano group contributes to increased electron affinity, enhancing binding interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.